molecular formula C14H12BrNOS B4769212 (5-BROMO-2-THIENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE

(5-BROMO-2-THIENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE

Cat. No.: B4769212
M. Wt: 322.22 g/mol
InChI Key: CDQZPPMDZCCTER-UHFFFAOYSA-N
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Description

(5-BROMO-2-THIENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE is a complex organic compound that features a brominated thiophene ring and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMO-2-THIENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE typically involves the coupling of a brominated thiophene derivative with an isoquinoline derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the thiophene and isoquinoline rings . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and improve yield is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5-BROMO-2-THIENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the brominated thiophene ring or the isoquinoline moiety.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield a thiophene-2-carboxylic acid derivative, while reduction of the isoquinoline moiety could produce a tetrahydroisoquinoline derivative.

Scientific Research Applications

Chemistry

In chemistry, (5-BROMO-2-THIENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. The presence of the isoquinoline moiety suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development .

Industry

In industry, this compound is explored for its potential use in materials science, particularly in the development of organic semiconductors and optoelectronic devices .

Mechanism of Action

The mechanism of action of (5-BROMO-2-THIENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and isoquinoline moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-BROMO-2-THIENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE is unique due to the combination of the brominated thiophene ring and the isoquinoline moiety. This structural arrangement provides

Properties

IUPAC Name

(5-bromothiophen-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNOS/c15-13-6-5-12(18-13)14(17)16-8-7-10-3-1-2-4-11(10)9-16/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQZPPMDZCCTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816516
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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